molecular formula C14H16INO2 B2555928 N-Boc-3-iodo-7-methyl-indole CAS No. 914349-35-2

N-Boc-3-iodo-7-methyl-indole

Cat. No.: B2555928
CAS No.: 914349-35-2
M. Wt: 357.191
InChI Key: OZWWYVSTSSJXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-Boc-3-iodo-7-methyl-indole typically involves the iodination of 7-methyl-indole followed by the protection of the nitrogen atom with a Boc (tert-butoxycarbonyl) group. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, followed by the addition of di-tert-butyl dicarbonate (Boc2O) in the presence of a base for the Boc protection . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

N-Boc-3-iodo-7-methyl-indole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and acids. Major products formed from these reactions depend on the specific substituents introduced during the substitution reactions.

Mechanism of Action

The mechanism of action of N-Boc-3-iodo-7-methyl-indole involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple receptors and enzymes, leading to its diverse biological activities . The specific pathways and targets depend on the substituents and the overall structure of the indole derivative.

Comparison with Similar Compounds

N-Boc-3-iodo-7-methyl-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-iodo-7-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c1-9-6-5-7-10-11(15)8-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWWYVSTSSJXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.